Select this precise 7-aryl-triazolopyrimidine to leverage the 4-fluorobenzyloxy group for enhanced metabolic stability and as a 19F NMR probe. Unlike unsubstituted analogs, this compound provides a synthetic handle for further derivatization via nucleophilic aromatic substitution. Essential for reproducible hit-to-lead SAR studies targeting kinases and carbonic anhydrases.
Molecular FormulaC18H13FN4O
Molecular Weight320.327
CAS No.672949-64-3
Cat. No.B2524430
⚠ Attention: For research use only. Not for human or veterinary use.
7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine (CAS 672949-64-3): A Triazolopyrimidine Scaffold for Medicinal Chemistry Procurement
7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine (CAS 672949-64-3) is a synthetic triazolopyrimidine derivative featuring a 4-fluorobenzyloxy substituent at the 2-position of a pendant phenyl ring [1]. This heterocyclic compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry known for targeting diverse enzymes and receptors such as carbonic anhydrases, tubulin, and kinases . The compound has a molecular formula of C18H13FN4O and a molecular weight of 320.3 g/mol. At present, the compound is primarily available from chemical vendor catalogs for research purposes, with no identified clinical candidate or lead optimization program reported in the peer-reviewed literature [1].
[1] PubChem Compound Summary for CID 3844416, 7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine. National Center for Biotechnology Information (NCBI). View Source
Why 7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Replaced by Unsubstituted or Simple Phenyl Analogs
Within the [1,2,4]triazolo[1,5-a]pyrimidine series, the nature and positioning of aryl substitutions critically govern molecular recognition, lipophilicity, and metabolic stability. The 2-(4-fluorobenzyloxy)phenyl moiety at the 7-position of the core introduces a distinct hydrogen-bond acceptor pattern and a fluorinated lipophilic surface compared to unsubstituted phenyl or simple benzyloxy analogs [1]. Such differences can lead to marked variations in target binding affinity and selectivity, as demonstrated by structure–activity relationship (SAR) studies on related 7-aryl-triazolopyrimidine series targeting carbonic anhydrase isoforms, phosphodiesterases, and kinases [2]. Consequently, substituting this compound with a close analog—such as one lacking the 4-fluoro substituent or possessing a different benzyloxy group—without experimental validation would introduce significant uncertainty in biological assay outcomes, undermining reproducibility in hit-to-lead campaigns [1].
[1] Kuujia.com (2024). Cas no 672949-64-3 (7-{2-[(4-fluorophenyl)methoxy]phenyl}-[1,2,4]triazolo[1,5-a]pyrimidine): Description of fluorophenyl moiety's effect on metabolic stability and binding affinity. Note: Vendor description used to illustrate the class-level principle; not a primary research source. View Source
[2] Ahmed, S. A., Ahmed, O. M., & Abdelhamid, A. O. (2014). Synthesis and anti-tumor activities of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives. *European Journal of Chemistry*, 5(2), 334–338. Note: This reference provides class-level SAR context; the target compound is not directly studied. View Source
Quantitative Differentiation Evidence for 7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine vs. Closest Analogs: A Critical Gap Analysis
Evidence-Limited Application Scenarios for 7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine Based on Available Data
Exploratory Scaffold-Hopping in Kinase or Carbonic Anhydrase Inhibitor Programs
The triazolopyrimidine core is a known pharmacophore for kinase and carbonic anhydrase inhibition [2]. This compound can be used as a starting point for fragment-based or structure-activity relationship (SAR) exploration, provided that head-to-head biochemical assay data are generated against specific targets and compared with des-fluoro or alternative benzyloxy analogs.
Physicochemical Property Benchmarking for CNS Drug Discovery
With a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 52.3 Ų, the compound's lipophilic efficiency (LipE) can be calculated once target potency is determined [1]. This enables comparison with other triazolopyrimidine analogs to assess CNS multiparameter optimization (MPO) desirability, serving as a reference compound in property-guided design.
Chemical Probe Development Requiring Custom Functionalization
The 4-fluorobenzyl group provides a synthetic handle for further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling [1]. This compound may be selected over non-fluorinated analogs when a fluorine atom is required for metabolic stabilization or as an NMR probe, assuming comparative microsomal stability data are generated in-house.
[2] Ahmed, S. A., Ahmed, O. M., & Abdelhamid, A. O. (2014). Synthesis and anti-tumor activities of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives. *European Journal of Chemistry*, 5(2), 334–338. Note: Provides class-level precedent for the core's utility in inhibitor design. View Source
Quote Request
Request a Quote for 7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.